molecular formula C15H11NO4S B12369152 Hdac6-IN-25

Hdac6-IN-25

Cat. No.: B12369152
M. Wt: 301.3 g/mol
InChI Key: NRZIVVARZGVAPP-UHFFFAOYSA-N
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Description

Hdac6-IN-25 is a selective inhibitor of histone deacetylase 6 (HDAC6), a member of the histone deacetylase family. Histone deacetylase 6 is unique due to its cytoplasmic localization and its role in deacetylating non-histone proteins such as α-tubulin, cortactin, and heat shock protein 90 (HSP90). Inhibition of histone deacetylase 6 has shown promise in treating various diseases, including cancer, neurodegenerative diseases, and inflammatory conditions .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Hdac6-IN-25 typically involves multiple steps, starting with the preparation of key intermediates. The synthetic route includes the formation of a core scaffold, followed by functional group modifications to achieve selectivity and potency. Common reaction conditions include the use of organic solvents, catalysts, and controlled temperature and pressure settings .

Industrial Production Methods

Industrial production of this compound involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions for large-scale production, ensuring high yield and purity, and implementing quality control measures. Techniques such as continuous flow chemistry and automated synthesis may be employed to enhance efficiency and reproducibility .

Chemical Reactions Analysis

Types of Reactions

Hdac6-IN-25 undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., amines). Reaction conditions often involve specific temperatures, solvents, and catalysts to achieve the desired transformation .

Major Products Formed

The major products formed from these reactions depend on the specific functional groups involved. For example, oxidation of this compound may yield hydroxylated derivatives, while substitution reactions may introduce new functional groups, enhancing its pharmacological properties .

Scientific Research Applications

Hdac6-IN-25 has a wide range of scientific research applications:

    Chemistry: Used as a tool compound to study the role of histone deacetylase 6 in various chemical processes.

    Biology: Helps in understanding the biological functions of histone deacetylase 6, including its role in cell motility, protein degradation, and immune response.

    Medicine: Investigated for its therapeutic potential in treating cancer, neurodegenerative diseases, and inflammatory conditions.

    Industry: Utilized in the development of new drugs and therapeutic strategies targeting histone deacetylase 6.

Mechanism of Action

Hdac6-IN-25 exerts its effects by selectively inhibiting the deacetylase activity of histone deacetylase 6. This inhibition leads to the accumulation of acetylated substrates, such as α-tubulin and HSP90, disrupting their normal functions. The molecular targets and pathways involved include the regulation of protein stability, cell motility, and immune response. By inhibiting histone deacetylase 6, this compound can modulate these pathways, leading to therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness of Hdac6-IN-25

This compound stands out due to its high selectivity and potency against histone deacetylase 6. Compared to other inhibitors, it has shown improved pharmacokinetic properties and reduced off-target effects. This makes it a promising candidate for further development and clinical applications .

Properties

Molecular Formula

C15H11NO4S

Molecular Weight

301.3 g/mol

IUPAC Name

N-hydroxy-11,11-dioxobenzo[b][1]benzothiepine-2-carboxamide

InChI

InChI=1S/C15H11NO4S/c17-15(16-18)12-8-7-11-6-5-10-3-1-2-4-13(10)21(19,20)14(11)9-12/h1-9,18H,(H,16,17)

InChI Key

NRZIVVARZGVAPP-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C=CC3=C(S2(=O)=O)C=C(C=C3)C(=O)NO

Origin of Product

United States

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